

3-Nitro-5-(trifluoromethyl)benzoic acid safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1297927

[Get Quote](#)

In-Depth Technical Safety Guide: 3-Nitro-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **3-Nitro-5-(trifluoromethyl)benzoic acid** (CAS No: 328-80-3), a compound often utilized in chemical synthesis and drug discovery. The following sections detail its chemical and physical properties, toxicological profile, handling procedures, and emergency response protocols, presented in a format tailored for the scientific community.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Nitro-5-(trifluoromethyl)benzoic acid** is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of **3-Nitro-5-(trifluoromethyl)benzoic Acid**

Property	Value	Source
Molecular Formula	C ₈ H ₄ F ₃ NO ₄	[1] [2]
Molecular Weight	235.12 g/mol	[2] [3]
Appearance	Solid	[1]
Melting Point	127-129 °C	[3]
Boiling Point	309.8 °C at 760 mmHg	[3]
Density	1.6 ± 0.1 g/cm ³	[3]
Flash Point	141.2 ± 27.9 °C	[3]

Toxicological Profile and Hazard Classification

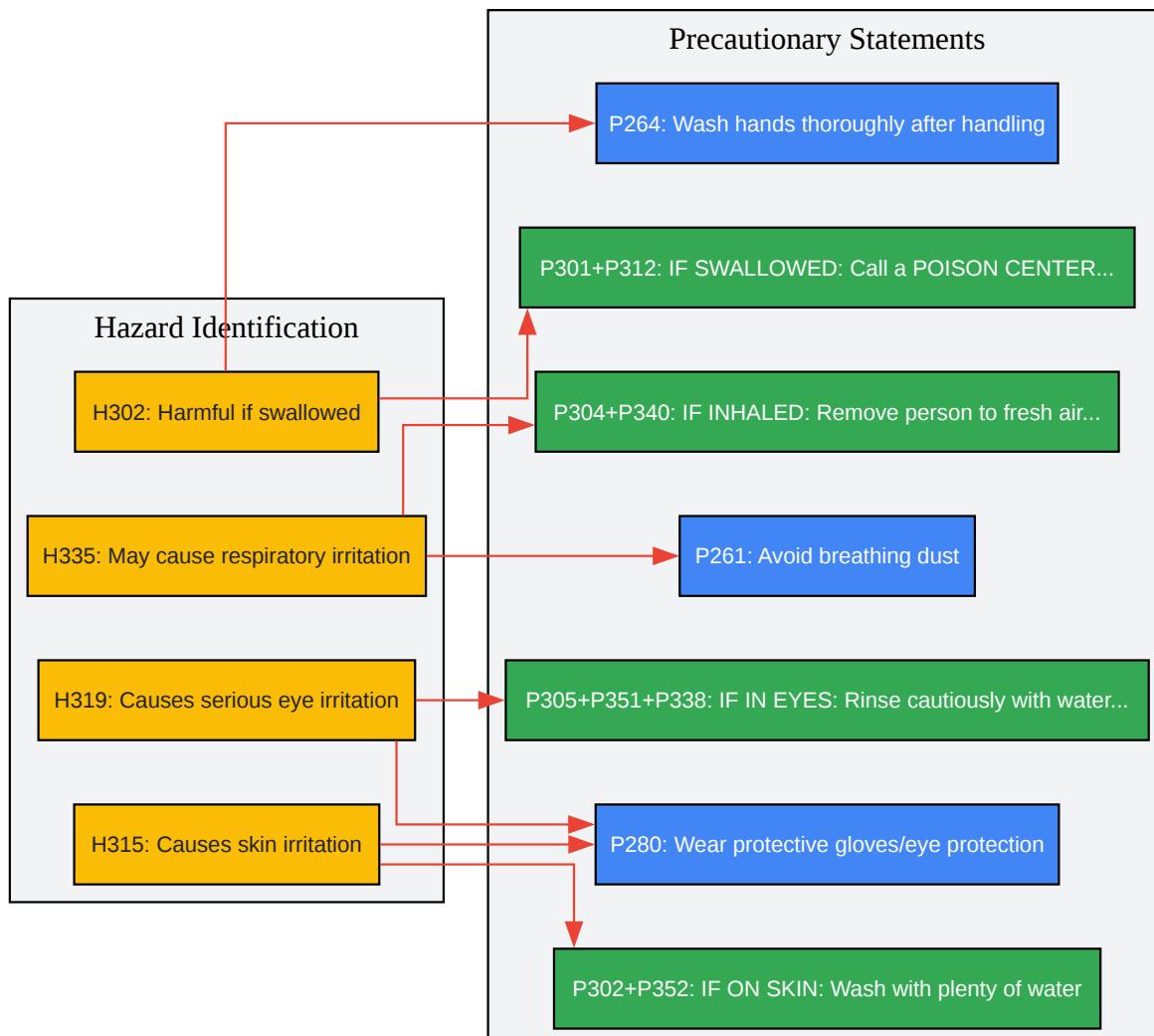

3-Nitro-5-(trifluoromethyl)benzoic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential acute toxicity.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation
Acute Toxicity (Oral)	4	H302: Harmful if swallowed

Note: The acute oral toxicity classification is reported by some but not all suppliers.

The logical flow from hazard identification to the necessary precautionary measures is illustrated in the diagram below.

[Click to download full resolution via product page](#)

GHS Hazard and Precautionary Statement Logic

Experimental Protocols for Safety Assessment

While specific experimental data for **3-Nitro-5-(trifluoromethyl)benzoic acid** is not publicly available, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally.

- Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) via gavage.
- Methodology: The study can follow a fixed-dose procedure (OECD 420), an acute toxic class method (OECD 423), or an up-and-down procedure (OECD 425).^{[4][5]} Doses are administered in a stepwise manner to minimize the number of animals used. Observations for signs of toxicity and mortality are conducted for up to 14 days.^[3] Body weight is measured before administration and weekly thereafter. A gross necropsy of all animals is performed at the end of the study.
- Endpoint: The results allow for the determination of an LD50 (median lethal dose) or classification into a specific toxicity category based on the observed effects.

Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).
- Methodology: A dose of 0.5 g of the solid substance is applied to a shaved patch of skin and held in place with a gauze patch for a defined period, usually 4 hours. The patch is then removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal. The severity of the reactions is scored according to a standardized scale.
- Endpoint: The substance is classified as a skin irritant if the observed effects meet specific scoring criteria.

Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

- Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.
- Methodology: A specified amount of the substance (e.g., 0.1 g for solids) is instilled into the eye. The eyes are then examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reactions are scored based on a standardized system.
- Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Handling, Storage, and Personal Protective Equipment

Handling

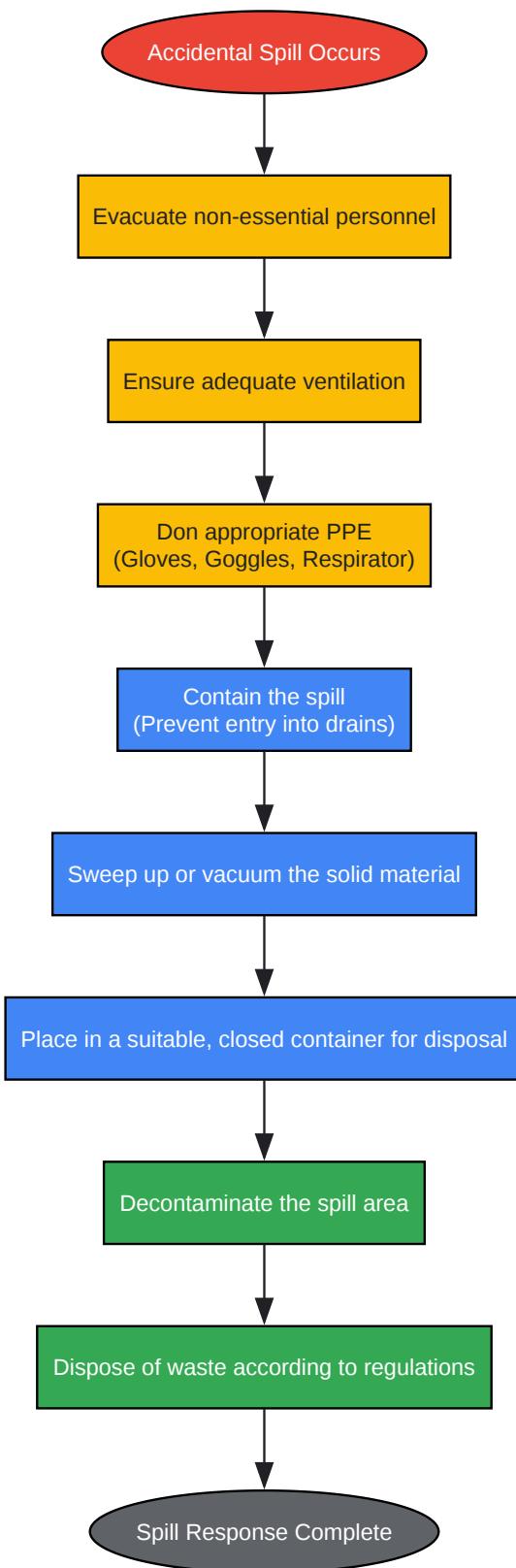
- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wash hands thoroughly after handling.

Storage

- Keep the container tightly closed.
- Store in a dry, cool, and well-ventilated place.
- Store locked up.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.


Emergency and First-Aid Procedures

First-Aid Measures

- Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.
- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Ingestion: Clean the mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.

Accidental Release Measures

In the event of a spill, a clear and systematic response is crucial to ensure safety and minimize environmental contamination.

[Click to download full resolution via product page](#)

Emergency Response Workflow for an Accidental Spill

In conclusion, while **3-Nitro-5-(trifluoromethyl)benzoic acid** is a valuable reagent, it must be handled with appropriate caution, adhering to the safety guidelines outlined in this document. The provided data, sourced from various safety data sheets, offers a robust foundation for its safe use in a research and development setting. It should be noted that detailed, substance-specific experimental safety studies are not available in the public domain; the provided protocols are based on standardized international guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Nitro-5-(trifluoromethyl)benzoic acid safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297927#3-nitro-5-trifluoromethyl-benzoic-acid-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com